molecular formula C8H8F2O2S B3042058 Difluoromethyl 3-methylphenyl sulphone CAS No. 4837-16-5

Difluoromethyl 3-methylphenyl sulphone

Cat. No.: B3042058
CAS No.: 4837-16-5
M. Wt: 206.21 g/mol
InChI Key: FHCGDMHFSHKZHY-UHFFFAOYSA-N
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Description

Difluoromethyl 3-methylphenyl sulphone: is an organofluorine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a 3-methylphenyl sulphone structure. The unique properties of fluorine atoms, such as high electronegativity and the ability to form strong bonds, contribute to the compound’s stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of sodium thiophenoxide with chlorodifluoromethane, followed by oxidation . This process can be carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of difluoromethyl 3-methylphenyl sulphone may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability .

Comparison with Similar Compounds

Comparison: Difluoromethyl 3-methylphenyl sulphone is unique due to the presence of the 3-methyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to difluoromethyl phenyl sulfone, the 3-methyl derivative may exhibit different steric and electronic properties, making it suitable for specific applications .

Biological Activity

Difluoromethyl 3-methylphenyl sulphone is a compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and the results of various case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a difluoromethyl group attached to a phenyl sulfone moiety. The difluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development. The synthesis typically involves the use of difluoromethylation reagents such as [(phenylsulfonyl)difluoromethyl]Trimethylsilane (TMSCF₂SO₂Ph), which facilitates the incorporation of the difluoromethyl group into organic molecules .

Biological Activity Overview

The sulfone group is known for its broad spectrum of biological activities, including antifungal, anti-inflammatory, antitumor, and antimicrobial properties. This compound, like other sulfone derivatives, exhibits these properties due to its ability to interact with various biological targets.

Antifungal Activity

Research has shown that sulfone derivatives can possess significant antifungal activity. A study on novel sulfone compounds indicated that many derivatives exhibited strong antifungal effects against plant pathogenic fungi, outperforming traditional fungicides in some cases . For example, certain compounds demonstrated EC₅₀ values in the range of 5.21 µg/mL to 21.00 µg/mL against various fungi, suggesting that this compound may also exhibit similar potency.

CompoundFungiEC₅₀ (µg/mL)
5dBotrytis cinerea5.21
Fusarium oxysporum29.07
Rhizoctonia solani6.43
Phytophthora infestans14.73

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways. The introduction of fluorine atoms is known to enhance the binding affinity of compounds to their targets, which may lead to improved efficacy in inhibiting enzymatic activity or disrupting cellular functions . For instance, the presence of the difluoromethyl group can increase the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of difluoromethyl-containing compounds:

  • Antifungal Studies : A series of novel sulfone derivatives were synthesized and tested for antifungal activity against various strains. The results indicated that modifications in the structure could lead to enhanced antifungal properties, suggesting a structure-activity relationship (SAR) that could be explored further with this compound .
  • In Vivo Studies : In vivo studies on related compounds have shown promising results in terms of reducing fungal infections in agricultural settings. The application of these compounds demonstrated significant reductions in disease severity compared to untreated controls.
  • Enzyme Inhibition : Research into enzyme inhibition has revealed that sulfone derivatives can act as effective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways . This suggests potential applications for this compound in therapeutic contexts.

Properties

IUPAC Name

1-(difluoromethylsulfonyl)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c1-6-3-2-4-7(5-6)13(11,12)8(9)10/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCGDMHFSHKZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001259595
Record name 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-16-5
Record name 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4837-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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